

ADG106 Cross-Reactivity and Performance: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Antitumor agent-106

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ADG106, a fully human agonistic monoclonal IgG4 antibody targeting the co-stimulatory receptor CD137 (4-1BB), demonstrates promising cross-reactivity across human, monkey, and mouse models, enabling comprehensive preclinical evaluation. This guide provides a detailed comparison of ADG106's performance characteristics, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of immuno-oncology.

Executive Summary

ADG106 is engineered to bind to a unique and conserved epitope of CD137, facilitating its evaluation in various preclinical species.^{[1][2]} It functions as a CD137 agonist, requiring FcγRIIB-mediated crosslinking for optimal activity, while also blocking the interaction with the natural CD137 ligand.^{[1][3]} This mechanism of action is designed to balance potent anti-tumor efficacy with a favorable safety profile, addressing the limitations observed with earlier generation CD137 agonists. Preclinical studies have demonstrated its ability to suppress tumor growth in multiple animal models and its tolerability in non-human primates and rodents.^[1]

Comparative Binding Affinity of ADG106

The binding affinity of ADG106 to CD137 from different species has been quantified using surface plasmon resonance (SPR). These studies confirm its high affinity for human and cynomolgus monkey CD137, with a moderately lower affinity for rodent CD137.

Species	Recombinant Protein	Equilibrium Dissociation Constant (KD) (nM)
Human	Extracellular Domain of CD137	3.73
Cynomolgus Monkey	Extracellular Domain of CD137	4.77
Rat	Extracellular Domain of CD137	14.7
Mouse	Extracellular Domain of CD137	21.5

In Vitro Functional Activity: A Comparison with Other CD137 Agonists

ADG106 has been benchmarked against other clinical-stage anti-CD137 antibodies, namely urelumab and utomilumab. Reporter gene assays demonstrate that ADG106's agonistic activity is dependent on FcγRIIB-mediated crosslinking, a feature it shares with utomilumab. In the presence of such crosslinking, ADG106 exhibits stronger agonistic activity than utomilumab, but is less potent than urelumab, which can activate CD137 signaling independently of crosslinking.

Antibody	Agonistic Activity (NF-κB Reporter Assay)	FcγRIIB Crosslinking Dependence
ADG106	Stronger than utomilumab, weaker than urelumab	Dependent
Urelumab	Strongest	Independent
Utomilumab	Weakest	Dependent

In Vivo Efficacy and Safety in Preclinical Models

ADG106 has demonstrated significant anti-tumor activity as a single agent in various syngeneic mouse tumor models, including colon (CT26), liver (H22), and breast (EMT6) cancer models. This anti-tumor effect is associated with increased infiltration of CD4⁺ and CD8⁺ T cells into the tumor microenvironment.

Furthermore, toxicology studies in rats and cynomolgus monkeys have established a favorable safety profile for ADG106. The no-observed-adverse-effect-level (NOAEL) was determined to be ≥ 100.0 mg/kg in rats and 200.0 mg/kg in cynomolgus monkeys, with no significant treatment-related adverse effects observed. This contrasts with the significant liver toxicities reported for some first-generation CD137 agonists like urelumab.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

- **Objective:** To determine the equilibrium dissociation constant (KD) of ADG106 for human, cynomolgus monkey, rat, and mouse CD137.
- **Methodology:** Recombinant extracellular domains of CD137 from each species were immobilized on a sensor chip. Serial dilutions of ADG106 were then flowed over the chip. The association and dissociation rates were measured, and the KD was calculated from these kinetic parameters.

NF- κ B Reporter Gene Functional Assay

- **Objective:** To measure the agonistic activity of ADG106 on CD137 signaling.
- **Methodology:** Jurkat cells engineered to express human CD137 and an NF- κ B-luciferase reporter construct were used. These cells were co-cultured with CHO-K1 cells expressing human Fc γ RIIB to facilitate crosslinking. The cells were then incubated with varying concentrations of ADG106, urelumab, or utomilumab. The activation of the NF- κ B pathway was quantified by measuring the luciferase activity.

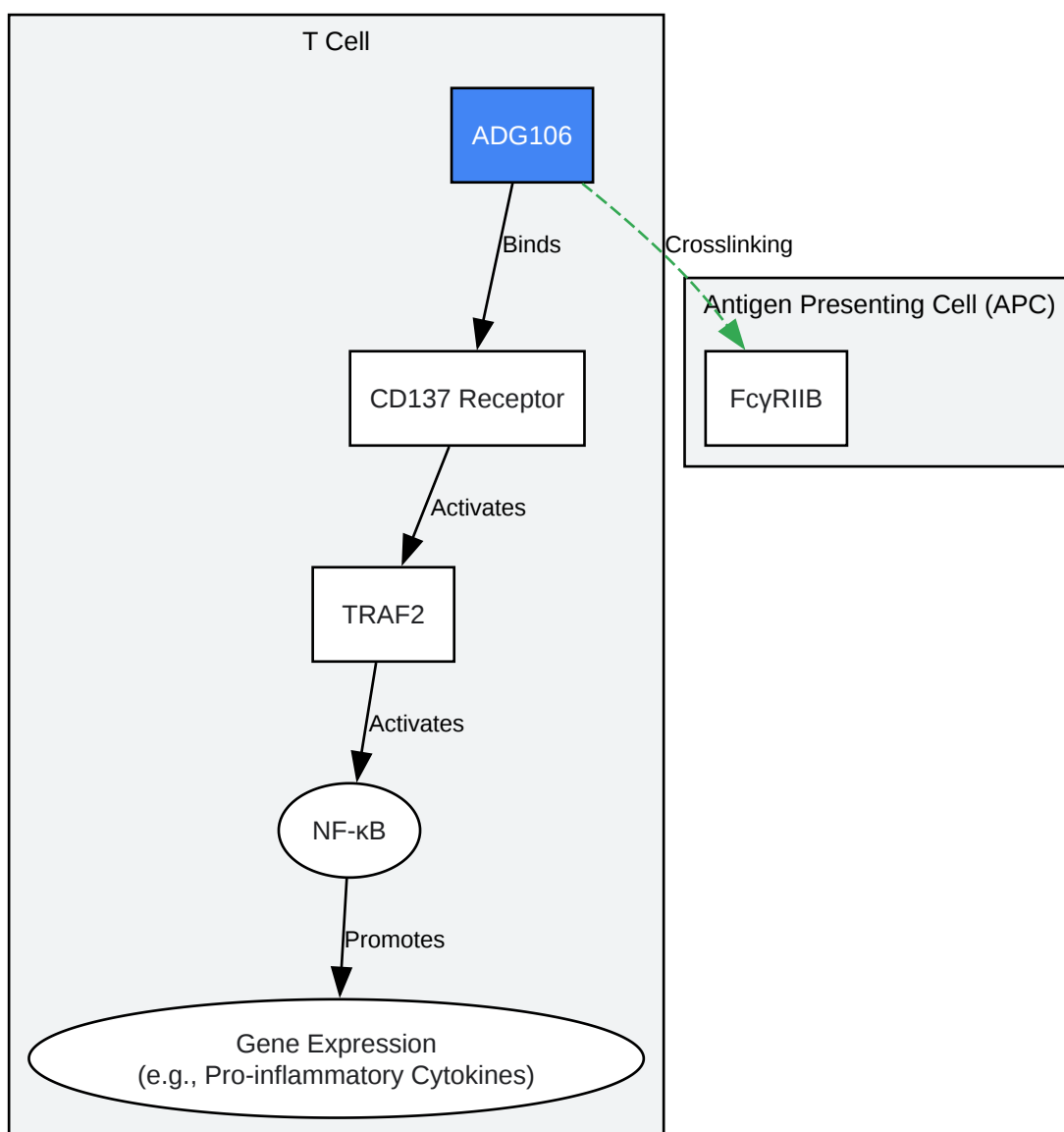
In Vivo Syngeneic Mouse Tumor Models

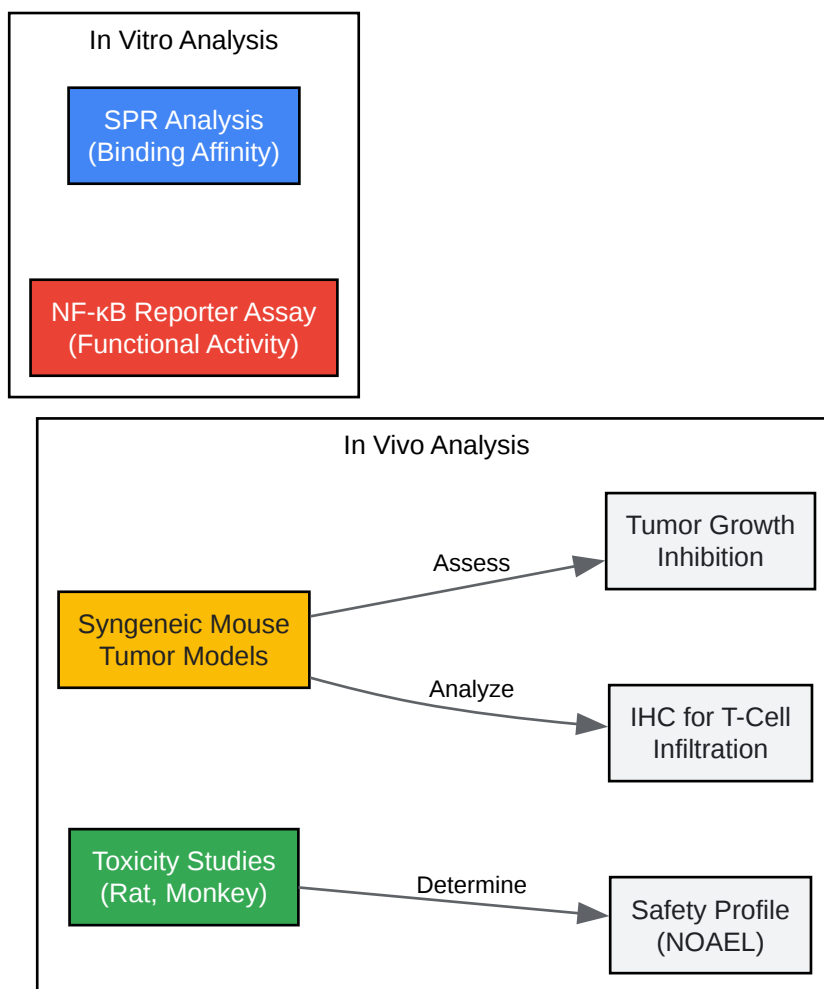
- **Objective:** To evaluate the anti-tumor efficacy of ADG106.
- **Methodology:** BALB/c mice were subcutaneously implanted with CT26 colon carcinoma cells. Once tumors were established, mice were treated intraperitoneally with ADG106 or a vehicle control. Tumor volumes were monitored over time to assess treatment efficacy. Similar protocols were used for H22 and EMT6 tumor models.

Immunohistochemistry (IHC)

- Objective: To assess T-cell infiltration into the tumor microenvironment.
- Methodology: Tumors from the in vivo efficacy studies were harvested, fixed, and embedded in paraffin. Sections were then stained with antibodies specific for mouse CD4 and CD8 α . The number of positive-staining T cells within the tumor tissue was quantified to determine the extent of immune cell infiltration.

Visualizing Key Processes





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